molecular formula C18H14BrClN2O3S B3206908 2-{[5-(3-BROMOPHENYL)-1,3-OXAZOL-2-YL]SULFANYL}-N-(3-CHLORO-4-METHOXYPHENYL)ACETAMIDE CAS No. 1040676-91-2

2-{[5-(3-BROMOPHENYL)-1,3-OXAZOL-2-YL]SULFANYL}-N-(3-CHLORO-4-METHOXYPHENYL)ACETAMIDE

Cat. No.: B3206908
CAS No.: 1040676-91-2
M. Wt: 453.7 g/mol
InChI Key: IOKXQVPRUQZVCV-UHFFFAOYSA-N
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Description

2-{[5-(3-BROMOPHENYL)-1,3-OXAZOL-2-YL]SULFANYL}-N-(3-CHLORO-4-METHOXYPHENYL)ACETAMIDE is a complex organic compound that features a unique combination of bromophenyl, oxazole, and acetamide groups

Preparation Methods

The synthesis of 2-{[5-(3-BROMOPHENYL)-1,3-OXAZOL-2-YL]SULFANYL}-N-(3-CHLORO-4-METHOXYPHENYL)ACETAMIDE typically involves the condensation of substituted aromatic aldehydes with appropriate sulfanyl and acetamide derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the condensation reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Common conditions for these reactions include controlled temperatures, specific solvents, and the presence of catalysts to ensure the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{[5-(3-BROMOPHENYL)-1,3-OXAZOL-2-YL]SULFANYL}-N-(3-CHLORO-4-METHOXYPHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism by which 2-{[5-(3-BROMOPHENYL)-1,3-OXAZOL-2-YL]SULFANYL}-N-(3-CHLORO-4-METHOXYPHENYL)ACETAMIDE exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of cell wall synthesis in microbes or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar compounds to 2-{[5-(3-BROMOPHENYL)-1,3-OXAZOL-2-YL]SULFANYL}-N-(3-CHLORO-4-METHOXYPHENYL)ACETAMIDE include:

These compounds share structural similarities but differ in their specific functional groups and substituents, which can lead to variations in their chemical reactivity and biological activity

Properties

IUPAC Name

2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrClN2O3S/c1-24-15-6-5-13(8-14(15)20)22-17(23)10-26-18-21-9-16(25-18)11-3-2-4-12(19)7-11/h2-9H,10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKXQVPRUQZVCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(3-BROMOPHENYL)-1,3-OXAZOL-2-YL]SULFANYL}-N-(3-CHLORO-4-METHOXYPHENYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-{[5-(3-BROMOPHENYL)-1,3-OXAZOL-2-YL]SULFANYL}-N-(3-CHLORO-4-METHOXYPHENYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-{[5-(3-BROMOPHENYL)-1,3-OXAZOL-2-YL]SULFANYL}-N-(3-CHLORO-4-METHOXYPHENYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-{[5-(3-BROMOPHENYL)-1,3-OXAZOL-2-YL]SULFANYL}-N-(3-CHLORO-4-METHOXYPHENYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-{[5-(3-BROMOPHENYL)-1,3-OXAZOL-2-YL]SULFANYL}-N-(3-CHLORO-4-METHOXYPHENYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-{[5-(3-BROMOPHENYL)-1,3-OXAZOL-2-YL]SULFANYL}-N-(3-CHLORO-4-METHOXYPHENYL)ACETAMIDE

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